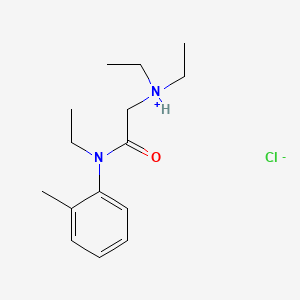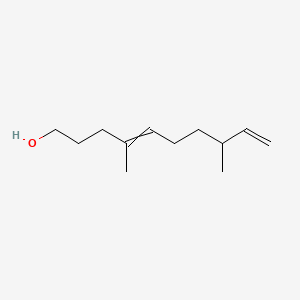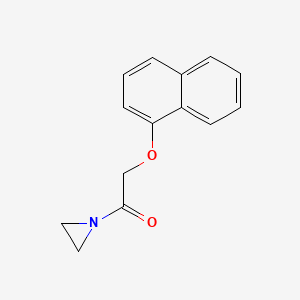
Aziridine, 1-((1-naphthyloxy)acetyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aziridine, 1-((1-naphthyloxy)acetyl)- is a compound belonging to the class of aziridines, which are three-membered nitrogen-containing cyclic molecules. These compounds are known for their significant ring strain, making them highly reactive and versatile in various chemical reactions. Aziridines are valuable intermediates in organic synthesis and have applications in medicinal chemistry due to their biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of aziridine, 1-((1-naphthyloxy)acetyl)- typically involves the reaction of an appropriate amine with an alkene under specific conditions. One common method is the coupling of amines and alkenes via an electrogenerated dication. This process involves the transformation of unactivated alkenes into a metastable, dicationic intermediate that undergoes aziridination with primary amines under basic conditions . This method expands the scope of readily accessible N-alkyl aziridine products.
Industrial Production Methods
Industrial production of aziridines often involves the use of high-energy electrophilic nitrogen reagents, such as iminoiodinane or nitrene precursors. These reagents serve as both the stoichiometric oxidant and the nitrogen source, enabling the transformation of alkenes into aziridines bearing N-alkyl substituents .
化学反応の分析
Types of Reactions
Aziridine, 1-((1-naphthyloxy)acetyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aziridine ring into amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of diverse amine products.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic nitrogen sources, such as iminoiodinane, and nucleophiles like amines, alcohols, and halides. Reaction conditions often involve the use of Lewis acids or bases to facilitate the ring-opening or ring-closing processes .
Major Products Formed
The major products formed from these reactions include various amine derivatives, such as tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones .
科学的研究の応用
Aziridine, 1-((1-naphthyloxy)acetyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-tumor properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of biologically active compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of aziridine, 1-((1-naphthyloxy)acetyl)- involves the formation of aziridinium ions, which are highly reactive intermediates. These ions can undergo nucleophilic attack, leading to ring-opening and the formation of various products. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .
類似化合物との比較
Similar Compounds
Similar compounds to aziridine, 1-((1-naphthyloxy)acetyl)- include other aziridines, such as:
- N-tosyl aziridines
- N-phosphonyl aziridines
- N-carbonyl aziridines
Uniqueness
The uniqueness of aziridine, 1-((1-naphthyloxy)acetyl)- lies in its specific substituents, which can influence its reactivity and the types of reactions it undergoes. The presence of the 1-naphthyloxy group can enhance its biological activity and make it a valuable intermediate in the synthesis of complex organic molecules .
特性
CAS番号 |
78961-69-0 |
|---|---|
分子式 |
C14H13NO2 |
分子量 |
227.26 g/mol |
IUPAC名 |
1-(aziridin-1-yl)-2-naphthalen-1-yloxyethanone |
InChI |
InChI=1S/C14H13NO2/c16-14(15-8-9-15)10-17-13-7-3-5-11-4-1-2-6-12(11)13/h1-7H,8-10H2 |
InChIキー |
QLNLKYTYJSQEIE-UHFFFAOYSA-N |
正規SMILES |
C1CN1C(=O)COC2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy-](/img/structure/B13763393.png)
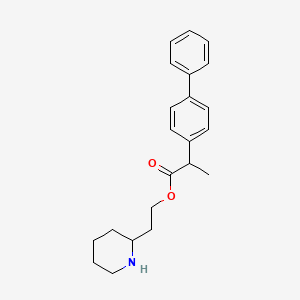
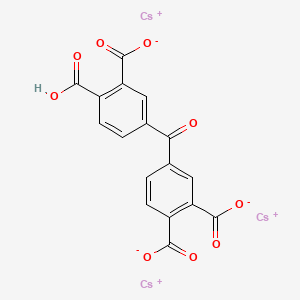
![7-ethyl-9-methylbenzo[c]acridine](/img/structure/B13763418.png)
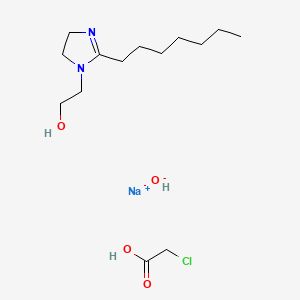
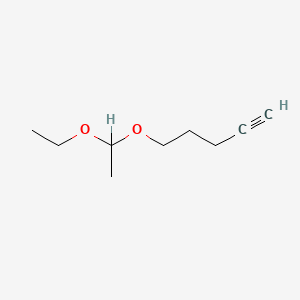
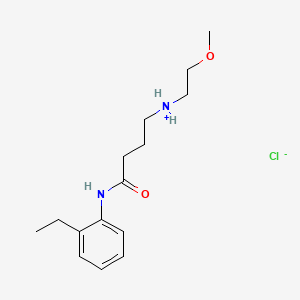
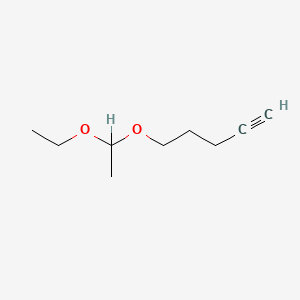

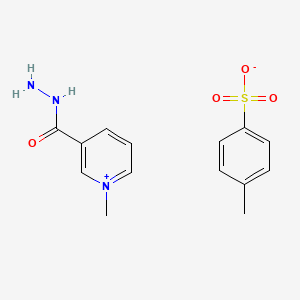
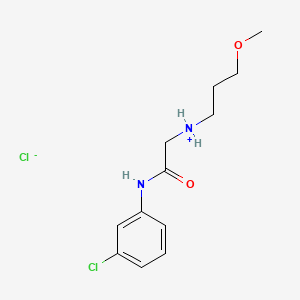
![N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropylthiadiazole-4-carboxamide](/img/structure/B13763460.png)
